molecular formula C16H9ClN2O4 B5800473 5-chloro-8-quinolinyl 3-nitrobenzoate

5-chloro-8-quinolinyl 3-nitrobenzoate

Cat. No. B5800473
M. Wt: 328.70 g/mol
InChI Key: HGLVVBKRUBVMGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-chloro-8-quinolinyl 3-nitrobenzoate and related compounds typically involves the formation of hydrogen-bonded structures with quinoline derivatives. For instance, compounds of quinoline with chloro- and nitro-substituted benzoic acid have been synthesized, demonstrating the ability to form short hydrogen bonds between the pyridine N atom and a carboxyl O atom of benzoic acids (Gotoh & Ishida, 2009). These reactions showcase the foundational steps that could be applied or modified for synthesizing 5-chloro-8-quinolinyl 3-nitrobenzoate.

Molecular Structure Analysis

The molecular structure of compounds related to 5-chloro-8-quinolinyl 3-nitrobenzoate often features complex hydrogen bonding and molecular interactions. For example, the structural determination of isomeric compounds involving quinoline derivatives has revealed distinct hydrogen bonding patterns, which play a crucial role in the stability and properties of these compounds (Smith, Wermuth, & White, 2001). Understanding these interactions is essential for analyzing the molecular structure of 5-chloro-8-quinolinyl 3-nitrobenzoate.

Chemical Reactions and Properties

Chemical reactions involving related compounds, such as the preparation of heterocyclic scaffolds from multireactive building blocks, highlight the versatility and reactivity of chloro- and nitro-substituted compounds (Křupková, Funk, Soural, & Hlaváč, 2013). These studies suggest potential pathways for chemical reactions involving 5-chloro-8-quinolinyl 3-nitrobenzoate and its participation in forming various heterocyclic structures.

Physical Properties Analysis

While specific studies on the physical properties of 5-chloro-8-quinolinyl 3-nitrobenzoate are not available, research on similar compounds provides valuable information. For example, the synthesis and characterization of related compounds involve detailed analyses of their crystalline structures and interactions, which are crucial for understanding the physical properties of these molecules (Gotoh & Ishida, 2019).

Chemical Properties Analysis

The chemical properties of related quinolinyl and nitrobenzoate compounds have been explored through various synthetic and analytical techniques. Studies such as those on the synthesis of 5-chloro-2, 3, 4-trifluorobenzoic acid (Yu et al., 2015) provide insights into the reactivity, stability, and functional group transformations relevant to 5-chloro-8-quinolinyl 3-nitrobenzoate.

properties

IUPAC Name

(5-chloroquinolin-8-yl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O4/c17-13-6-7-14(15-12(13)5-2-8-18-15)23-16(20)10-3-1-4-11(9-10)19(21)22/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLVVBKRUBVMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-quinolinyl 3-nitrobenzoate

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